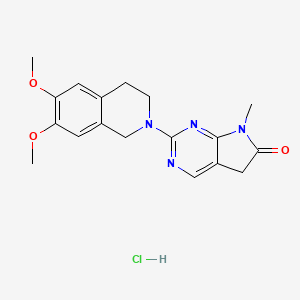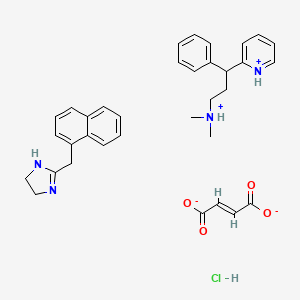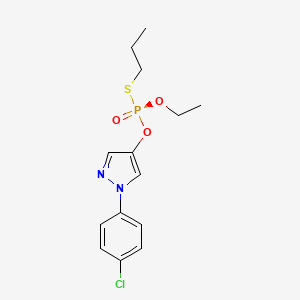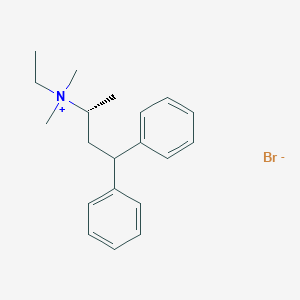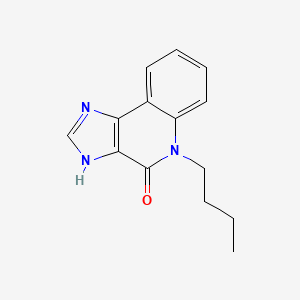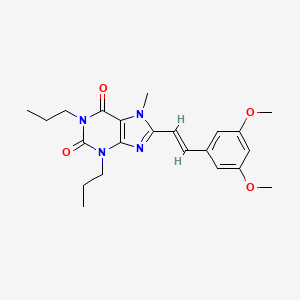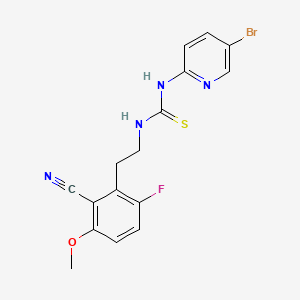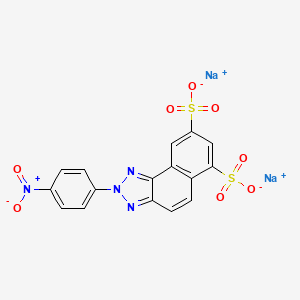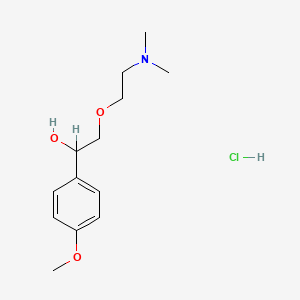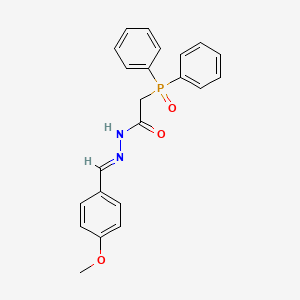
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound with the molecular formula C22H21N2O3P This compound is known for its unique structural features, which include a diphenylphosphinyl group, an acetic acid moiety, and a (4-methoxyphenyl)methylene)hydrazide segment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which can be synthesized through the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst . The next step involves the formation of the hydrazide derivative by reacting the acid with hydrazine hydrate under controlled conditions. Finally, the diphenylphosphinyl group is introduced through a reaction with diphenylphosphinyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide compounds.
Aplicaciones Científicas De Investigación
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the diphenylphosphinyl group allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide: Unique due to its combination of diphenylphosphinyl and hydrazide groups.
4-Methoxyphenylacetic acid: Lacks the diphenylphosphinyl and hydrazide groups, limiting its reactivity.
Diphenylphosphinyl chloride: Used as a reagent to introduce the diphenylphosphinyl group but lacks the hydrazide moiety.
Uniqueness
The uniqueness of this compound lies in its structural complexity, which allows for diverse chemical reactivity and potential applications in various fields. The combination of diphenylphosphinyl and hydrazide groups provides a versatile platform for further chemical modifications and functionalization.
Propiedades
Número CAS |
135689-20-2 |
|---|---|
Fórmula molecular |
C22H21N2O3P |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N2O3P/c1-27-19-14-12-18(13-15-19)16-23-24-22(25)17-28(26,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,24,25)/b23-16+ |
Clave InChI |
NFXZSQBRFNSYMJ-XQNSMLJCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


